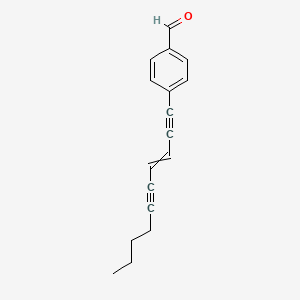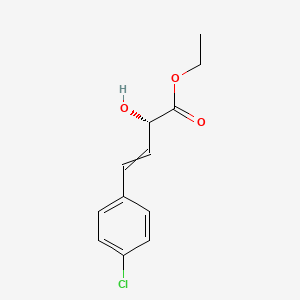
CID 78068289
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of cyclin A/B inhibitors involves the synthesis of macrocyclic structures. These structures are typically synthesized through a series of cyclization reactions, often involving the formation of amide or ester bonds. The reaction conditions usually require the use of coupling reagents such as carbodiimides or phosphonium salts, and the reactions are often carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of cyclin A/B inhibitors involves large-scale synthesis using automated synthesizers and continuous flow reactors. These methods allow for the efficient production of macrocyclic compounds with high purity and yield. The use of advanced purification techniques such as high-performance liquid chromatography ensures the removal of impurities and by-products .
化学反応の分析
Types of Reactions
Cyclin A/B inhibitors undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like acetonitrile or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products often retain the macrocyclic structure but exhibit different functional groups, which can alter their biological activity .
科学的研究の応用
Cyclin A/B inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as tools to study cell cycle regulation and the role of cyclins in cell division.
Biology: Employed in research on cancer biology to understand the mechanisms of tumor growth and proliferation.
Medicine: Investigated as potential therapeutic agents for the treatment of various cancers, particularly those with high E2F expression.
Industry: Utilized in the development of new drugs and therapeutic strategies for cancer treatment
作用機序
The mechanism of action of cyclin A/B inhibitors involves the inhibition of cyclin A and cyclin B, which are essential regulators of the cell cycle. These compounds bind to the cyclin-dependent kinases (CDKs) associated with cyclin A and cyclin B, preventing their activation. This inhibition leads to cell cycle arrest at the G2/M phase, thereby inhibiting cell division and inducing apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Cyclin D inhibitors: These compounds inhibit cyclin D-CDK4/6 complexes and are used in the treatment of hormone receptor-positive breast cancer.
Cyclin E inhibitors: Target cyclin E-CDK2 complexes and are investigated for their role in cell cycle regulation and cancer therapy
Uniqueness
Cyclin A/B inhibitors are unique in their ability to target both cyclin A and cyclin B, making them effective against a broader range of tumor types. Their macrocyclic structure also provides enhanced stability and specificity compared to other cyclin inhibitors .
特性
分子式 |
C14H13GeO2 |
|---|---|
分子量 |
285.88 g/mol |
InChI |
InChI=1S/C14H13GeO2/c1-12(16)17-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3 |
InChIキー |
WDMGFKUBXDBSOZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O[Ge](C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Dodecanamine, 5-[(phenylmethoxy)methyl]-, (5R,6R)-](/img/structure/B14227096.png)

![2-[(2S)-2-{[(1R)-1-Phenylethyl]amino}pent-4-en-2-yl]phenol](/img/structure/B14227105.png)
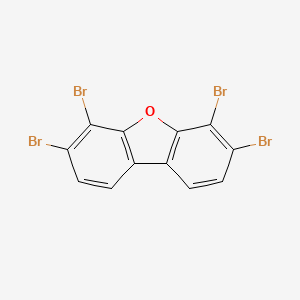
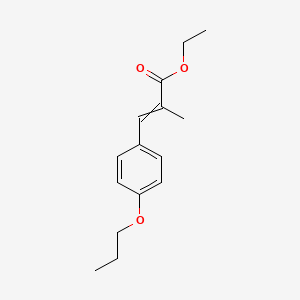
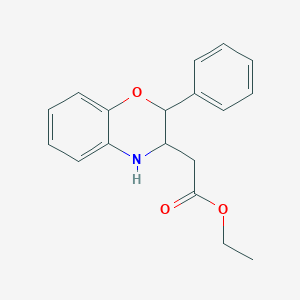
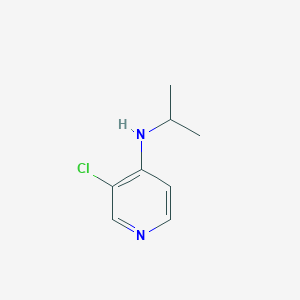
![3-[(E)-(4-Chlorophenyl)diazenyl]-2,1-benzoxazole](/img/structure/B14227116.png)
![5-[1-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B14227120.png)
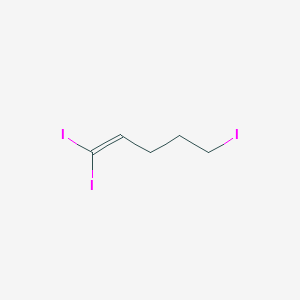
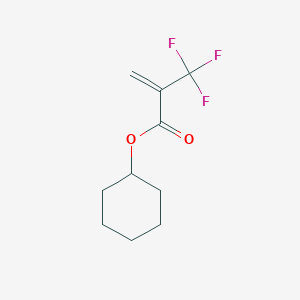
![1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-(2-pyridinyl)-](/img/structure/B14227148.png)
